Bicyclo[3.1.0]hexan-3-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
InChI Key |
UPIIUAPEQOCMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)CO |
Origin of Product |
United States |
Strategic Retrosynthesis and Precursor Design for Bicyclo 3.1.0 Hexan 3 Ylmethanol
Fundamental Retrosynthetic Disconnections Applied to the Bicyclo[3.1.0]hexane Core
The retrosynthetic analysis of Bicyclo[3.1.0]hexan-3-ylmethanol reveals several logical bond cleavages that simplify the target molecule into more readily available precursors. The primary disconnections focus on the strained bicyclic core, leading to two main strategies: formation of the cyclopropane (B1198618) ring onto a pre-existing cyclopentane (B165970) or construction of the five-membered ring from a cyclopropane-containing starting material.
A common approach involves the disconnection of the C1-C5 and C1-C6 or C5-C6 bonds of the cyclopropane ring. This leads back to a cyclopentene (B43876) derivative, which can undergo intramolecular cyclopropanation. An alternative strategy is to disconnect the carbon-carbon bonds of the cyclopentane portion, suggesting a cycloaddition pathway. For instance, a [3+2] cycloaddition between a three-carbon component (a cyclopropane derivative) and a two-carbon component (an alkene or alkyne) can be a powerful method for constructing the bicyclic system. nih.gov
The choice of disconnection strategy often depends on the desired stereochemistry and the availability of starting materials. The inherent strain of the bicyclo[3.1.0]hexane system makes its synthesis challenging, and thus, methods often rely on intramolecular reactions or cycloadditions that are entropically favored. nih.gov
Analysis of Carbon-Carbon Bond Formation Strategies for Core Construction
The construction of the bicyclo[3.1.0]hexane core is a critical aspect of the synthesis of this compound. Several carbon-carbon bond-forming reactions have been developed to assemble this bicyclic scaffold efficiently.
One of the most prevalent methods is intramolecular cyclopropanation . This can be achieved through various means, including the Simmons-Smith reaction on an appropriate cyclopentenol (B8032323) derivative. researchgate.net Another powerful approach is the rhodium-catalyzed intramolecular cyclopropanation of diazo compounds.
Intermolecular cycloaddition reactions also provide a convergent route to the bicyclo[3.1.0]hexane skeleton. A notable example is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be mediated by photoredox catalysis. nih.govrsc.org This method allows for the rapid assembly of the bicyclic core with control over stereochemistry. nih.gov Palladium-catalyzed cyclization-oxidation sequences have also been reported to yield bicyclo[3.1.0]hexanes. acs.org
A different strategy involves ring contraction of a larger ring system. For instance, a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione has been used to generate the bicyclo[3.1.0]hexane ring system. researchgate.netnih.gov
| Strategy | Description | Key Reagents/Catalysts | Reference(s) |
| Intramolecular Cyclopropanation | Formation of the cyclopropane ring from a pre-formed cyclopentane derivative. | Simmons-Smith reagents (Et2Zn, CH2I2), Rhodium catalysts | researchgate.net |
| (3+2) Annulation | Cycloaddition of a three-carbon and a two-carbon component. | Photoredox catalysts (e.g., Iridium or organic dyes) | nih.govrsc.org |
| Palladium-Catalyzed Cyclization | Cyclization of an enyne or diene followed by oxidation. | Palladium(II) catalysts | acs.org |
| Ring Contraction | Formation of the bicyclic system from a larger ring. | Base (e.g., NaOH, KOH) | researchgate.netnih.gov |
Methodologies for Installing the Hydroxymethyl Moiety at the C3 Position
With the bicyclo[3.1.0]hexane core in place, the next critical step is the introduction of the hydroxymethyl group at the C3 position. This can be accomplished through several synthetic transformations.
A straightforward approach is the reduction of a carboxylic acid or ester at the C3 position. This precursor can be synthesized through various methods, including the functionalization of a C3-ketone. The reduction can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). nih.gov
Alternatively, the hydroxymethyl group can be introduced via a one-carbon homologation of a C3-aldehyde. This can be accomplished through a Grignard reaction with a formaldehyde (B43269) equivalent or through a Wittig reaction followed by hydroboration-oxidation.
Another strategy involves the ring-opening of an epoxide . A suitably positioned epoxide on the bicyclo[3.1.0]hexane skeleton can be opened with a nucleophilic one-carbon synthon to install the hydroxymethyl group.
The Baylis-Hillman reaction has also been utilized to introduce a hydroxymethyl group onto a bicyclo[3.1.0]hexane precursor. nih.gov This reaction forms a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde, and simultaneously installs a hydroxyl group.
| Methodology | Precursor Functional Group | Key Reagents | Reference(s) |
| Reduction | Carboxylic Acid or Ester | LiAlH₄, DIBAL-H | nih.gov |
| One-Carbon Homologation | Aldehyde | Grignard reagents, Wittig reagents, boranes | |
| Epoxide Ring-Opening | Epoxide | Nucleophilic one-carbon synthons | |
| Baylis-Hillman Reaction | α,β-Unsaturated Ketone/Ester | Aldehyde, DABCO | nih.gov |
Stereochemical Control Elements in the Retrosynthetic Planning of this compound
Achieving the desired stereochemistry in this compound is a significant challenge due to the presence of multiple stereocenters. Stereochemical control must be considered at each stage of the retrosynthetic plan.
The stereochemistry of the bicyclic core is often established during its formation. In intramolecular cyclopropanation reactions , the stereochemistry of the substituents on the cyclopentene precursor can direct the approach of the cyclopropanating agent, leading to a specific diastereomer. The use of chiral catalysts , such as rhodium complexes with chiral ligands, can enable enantioselective cyclopropanation. tcichemicals.com
In cycloaddition reactions , the stereochemical outcome can be influenced by the stereochemistry of the starting materials and the reaction conditions. For example, in the (3+2) annulation of cyclopropenes and aminocyclopropanes, the use of chiral auxiliaries on the nitrogen atom can lead to high diastereoselectivity. nih.gov
The installation of the hydroxymethyl group at C3 must also be stereocontrolled. The reduction of a C3-ketone can often be directed by the existing stereocenters of the bicyclic system. The use of sterically demanding reducing agents can favor attack from the less hindered face of the ketone. Furthermore, the use of directing groups , such as a hydroxyl group at a neighboring position, can chelate to the reducing agent and direct the hydride delivery from a specific face.
The stereochemical outcome of reactions can also be controlled by using bulky protecting groups , which can block one face of the molecule, thereby directing the attack of reagents to the opposite, more accessible face. nih.gov
Advanced Synthetic Methodologies for Bicyclo 3.1.0 Hexan 3 Ylmethanol
Cyclization and Cyclopropanation Reactions for Bicyclo[3.1.0]hexane Scaffold Formation
The construction of the bicyclo[3.1.0]hexane framework is the cornerstone of synthesizing bicyclo[3.1.0]hexan-3-ylmethanol. This is predominantly achieved through reactions that form the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered ring.
Intramolecular cyclopropanation is a powerful strategy for forming the bicyclo[3.1.0]hexane skeleton. acs.org These reactions involve a precursor molecule that contains both the alkene and the carbene or carbenoid source, which then cyclize to form the fused ring system.
One notable method involves the intramolecular Simmons-Smith (IMSS) reaction. acs.org This approach utilizes functionalized gem-diiodoalkanes containing allylic alcohols to create substituted bicyclo[3.1.0]hexanes with high yields. acs.org The presence of an allylic hydroxyl group can direct the zinc carbenoid, influencing the stereochemical outcome of the reaction. acs.org
Another advanced approach is the use of a copper(I)/secondary amine cooperative catalyst for the intramolecular radical cyclopropanation of unactivated alkenes with an aldehyde's α-methylene group serving as the C1 source. d-nb.info This method is significant as it allows for the construction of bicyclo[3.1.0]hexane skeletons bearing sterically congested vicinal all-carbon quaternary stereocenters, a feature that is challenging to achieve with conventional metallocarbene strategies. d-nb.info
Furthermore, enantiomerically pure bicyclo[3.1.0]hexanes can be synthesized from readily available chiral precursors like D-ribose. rsc.org This involves an intramolecular cyclopropanation of a derivative, which can proceed via iodonium (B1229267) ylide or diazo compound methods, yielding highly functionalized bicyclo[3.1.0]hexan-2-ones with opposite diastereoselectivities depending on the method used. rsc.org
| Catalyst/Reagent | Substrate Type | Key Features | Yield |
| Diethylzinc, Diiodomethane (B129776) | Functionalized gem-diiodoalkanes | Forms substituted bicyclo[3.1.0]hexanes. | High |
| Cu(I)/Secondary Amine | Unactivated alkenes with aldehydes | Constructs skeletons with vicinal all-carbon quaternary stereocenters. d-nb.info | Excellent |
| Iodonium ylide / Diazo compound | D-ribose derivative | Produces enantiomerically pure functionalized bicyclo[3.1.0]hexan-2-ones. rsc.org | - |
Intermolecular strategies involve the reaction of two separate molecules, one providing the five-membered ring component and the other delivering the single carbon for the cyclopropane ring. A convergent synthesis of bicyclo[3.1.0]hexanes can be achieved through a (3+2) annulation of cyclopropenes with cyclopropylanilines. nih.govrsc.org This photoredox-catalyzed reaction, using either an organic or an iridium catalyst, is effective for a wide range of substrates and can be highly diastereoselective, particularly with difluorocyclopropenes. nih.govrsc.org
Transition metal catalysts, particularly those of gold and silver, have also been employed. Gold(I)-catalyzed intermolecular cyclopropanation of enynes with alkenes has been reported, proceeding through the trapping of gold carbene intermediates. rsc.org Similarly, a silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes provides a route to functionalized 3-aza-bicyclo[3.1.0]hexanes, demonstrating the utility of silver carbenoid intermediates in forming this scaffold. acs.org While these examples form hetero-bicyclic systems, the underlying principles are applicable to the all-carbon scaffold of this compound.
| Reaction Type | Reactants | Catalyst | Key Features |
| (3+2) Annulation | Cyclopropenes and Cyclopropylanilines | Iridium or Organic Photoredox Catalyst | Convergent synthesis with high diastereoselectivity for some substrates. nih.govrsc.org |
| Intermolecular Cyclopropanation | Enynes and Alkenes | Gold(I) | Proceeds via gold carbene intermediates. rsc.org |
| Oxidative Cyclopropanation | 1,6-Enynes | Silver(I) | Atom-economical and free of external oxidants. acs.org |
Ring-closing metathesis (RCM) is a versatile and powerful tool in organic synthesis for the formation of unsaturated rings. wikipedia.org While not directly forming the cyclopropane ring, RCM is instrumental in constructing the five-membered ring of the bicyclo[3.1.0]hexane system from an acyclic diene precursor that already contains the cyclopropane moiety.
For instance, the synthesis of bicyclo[3.1.0]hex-3-en-2-ol analogs has been achieved using RCM as a key step. nih.gov In this approach, an acyclic diene, prepared through several steps including a Grignard reaction with vinylmagnesium bromide, undergoes cyclization in the presence of a second-generation Grubbs catalyst. nih.gov This reaction forms the five-membered ring, yielding the bicyclo[3.1.0]hexenol scaffold. nih.gov This demonstrates the utility of RCM in creating the core structure, which can then be further modified to obtain this compound.
Chemo- and Regioselective Routes to this compound
The chemo- and regioselectivity of reactions involving the bicyclo[3.1.0]hexane skeleton are critical for the specific synthesis of the 3-ylmethanol isomer. The reactivity of the strained cyclopropane ring can be harnessed to achieve selective transformations.
Studies on the methanolysis of bicyclo[3.1.0]hexane derivatives, where a cyclopropane carbon is activated by adjacent ketone and ester or aldehyde groups, show that the ring-opening is highly dependent on the reaction conditions. nih.gov Under acidic conditions, cleavage of one of the activated cyclopropane bonds leads primarily to a 4-methoxycyclohexane derivative. nih.gov In contrast, basic conditions promote cleavage of the other activated bond, resulting in a 3-methoxymethylcyclopentanone. nih.gov This demonstrates that by carefully choosing the reaction conditions, it is possible to control which bond in the cyclopropane ring is cleaved, a principle that is vital for regioselective synthesis.
Furthermore, the fragmentation of the 1-bicyclo[3.1.0]hexanylmethyl radical shows a preference for the ring-expansion pathway, leading to a methylenecyclohexane (B74748) derivative. uci.edu This highlights the inherent regioselectivity in radical reactions involving this bicyclic system.
Asymmetric and Enantioselective Synthesis of this compound
Producing a single enantiomer of this compound is often crucial for its potential applications. Asymmetric synthesis strategies aim to control the stereochemistry during the formation of the bicyclic scaffold.
Catalytic asymmetric methods are at the forefront of producing chiral bicyclo[3.1.0]hexane derivatives. As mentioned earlier, an asymmetric intramolecular radical cyclopropanation using a copper(I) catalyst has been developed to create enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. d-nb.info This method is particularly noteworthy for its ability to generate vicinal all-carbon quaternary stereocenters. d-nb.info
The synthesis of enantiomerically pure bicyclo[3.1.0]hexanes has also been demonstrated starting from D-ribose, showcasing the use of the chiral pool to access these complex structures. rsc.org
Chiral auxiliaries are a classic and effective tool in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
The Evans oxazolidin-2-ones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including enolate alkylations. bath.ac.uk While direct application to the synthesis of this compound is not extensively documented in the provided context, the principles are broadly applicable. A chiral auxiliary could be attached to a cyclopentene (B43876) precursor, for example, to direct an asymmetric cyclopropanation reaction. The stereoselectivity would be induced by the steric hindrance of the auxiliary, forcing the incoming reagent to attack from a specific face. Once the bicyclo[3.1.0]hexane skeleton is formed with the desired stereochemistry, the auxiliary can be cleaved to reveal the target molecule or a precursor that can be converted to this compound. The development of polymer-supported chiral auxiliaries also offers the advantage of easier separation and recycling of the auxiliary. bath.ac.uk
Chiral Catalyst-Enabled Asymmetric Syntheses
The asymmetric synthesis of the bicyclo[3.1.0]hexane framework, the core of this compound, is crucial for accessing enantiomerically pure forms of the molecule. Research has focused on developing catalytic systems that can construct the strained bicyclic system with high levels of stereocontrol.
One prominent strategy involves the intramolecular cyclopropanation of alkenyl aldehydes. A cooperative catalytic system using a combination of a copper(I) salt and a chiral secondary amine has been shown to be effective. nih.govd-nb.info In this approach, the chiral amine forms an enamine intermediate with the aldehyde substrate. nih.gov This intermediate then participates in a radical-mediated cyclization process, guided by the chiral catalyst, to produce enantioenriched bicyclo[3.1.0]hexane skeletons. nih.govd-nb.info This method is notable for its ability to construct highly congested vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity under mild conditions. nih.gov
Other transition-metal-catalyzed approaches have also been explored. Gold(I) complexes, for instance, can catalyze the cycloisomerization of 1,5-enynes to yield bicyclo[3.1.0]hexenes. nih.gov When enantioenriched enyne substrates are used, this method can proceed with excellent chirality transfer, providing a route to optically active bicyclic structures. nih.gov Similarly, rhodium and copper catalysts are widely used for cyclopropanation reactions using diazo compounds, and the appropriate choice of chiral ligands for these metals can induce high levels of asymmetry. researchgate.net For related nitrogen-containing scaffolds, such as 3-azabicyclo[3.1.0]hexanes, cooperative iridium/aluminum catalysis employing BINOL-based chiral ligands has been used for direct C(sp³)–H borylation, demonstrating a pathway to functionalized, enantioenriched bicyclic amines. bohrium.com
These catalytic systems offer powerful tools for controlling the stereochemistry of the bicyclo[3.1.0]hexane core, which is a critical step in the total synthesis of specific stereoisomers of this compound.
Table 1: Examples of Chiral Catalytic Systems for Bicyclo[3.1.0]hexane Synthesis This table is illustrative of catalytic strategies for the core skeleton and may not directly produce this compound.
| Catalyst System | Reaction Type | Substrate Type | Key Feature | Reported Enantioselectivity |
| Cu(I) / Chiral Secondary Amine | Intramolecular Radical Cyclopropanation | Alkenyl Aldehyd | Forms vicinal quaternary stereocenters. nih.gov | Good to Excellent nih.govd-nb.info |
| Cationic Au(I) Complex | Intramolecular Cycloisomerization | 1,5-Enyne | Excellent chirality transfer from substrate. nih.gov | High (via transfer) nih.gov |
| Dirhodium(II) Complexes | Intramolecular Cyclopropanation | N-allyl enamines with diazoacetate | Catalyst loading can be very low (0.005 mol %). researchgate.net | High Diastereoselectivity researchgate.net |
| Ir/Chiral Al-BINOL | C-H Borylation | 3-Azabicyclo[3.1.0]hexane | Direct functionalization of the bicyclic core. bohrium.com | Moderate bohrium.com |
Biocatalytic and Enzymatic Approaches for Stereoisomers of this compound
Biocatalysis provides a highly selective and environmentally benign alternative to traditional chemical methods for obtaining single stereoisomers of chiral molecules. For this compound, enzymatic strategies primarily involve two key approaches: the kinetic resolution of a racemic mixture of the alcohol or the asymmetric reduction of its corresponding ketone precursor, bicyclo[3.1.0]hexan-3-one.
Enzymatic Kinetic Resolution: Kinetic resolution relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting one (which remains as the starting material). Lipases are a common class of enzymes used for this purpose. A lipase-catalyzed asymmetric acetylation of a racemic bicyclo[3.1.0]hexane-based alcohol can be employed. nih.govresearchgate.net In this process, an acyl donor like vinyl acetate (B1210297) is used. The lipase (B570770) will selectively acylate one enantiomer of the alcohol, producing a chiral acetate and leaving the unreacted, enantiomerically enriched alcohol. This method has proven practical for resolving racemic bicyclic synthons. nih.gov
Asymmetric Bioreduction: The most direct biocatalytic route to a specific enantiomer of this compound is the asymmetric reduction of the prochiral bicyclo[3.1.0]hexan-3-one. A wide variety of microorganisms (including whole cells of yeasts and bacteria) and isolated oxidoreductase enzymes (such as alcohol dehydrogenases) can catalyze this transformation with high enantioselectivity. magtech.com.cn These biocatalysts use cofactors like NADPH or NADH to deliver a hydride to the ketone, with the enzyme's chiral active site directing the approach to one face of the carbonyl group, thus producing the alcohol as a single enantiomer. The choice of microbial strain or enzyme is critical, as different biocatalysts can exhibit opposite stereopreferences, providing access to either the (R)- or (S)-alcohol. magtech.com.cn
Table 2: Biocatalytic Strategies for Chiral Bicyclic Alcohol Synthesis This table outlines general biocatalytic approaches applicable to the synthesis of this compound stereoisomers.
| Enzyme/Biocatalyst Class | Reaction Type | Substrate | Product(s) | Key Advantage |
| Lipase (e.g., from Candida antarctica) | Kinetic Resolution via Transesterification | Racemic this compound | Enantiopure this compound and its enantiomeric acetate | High enantioselectivity for a wide range of alcohols. nih.govresearchgate.net |
| Oxidoreductase / Dehydrogenase (from yeast, bacteria) | Asymmetric Reduction | Bicyclo[3.1.0]hexan-3-one | Enantiopure this compound | Direct synthesis of the desired enantiomer with potentially very high enantiomeric excess. magtech.com.cn |
| Adenosine (B11128) Deaminase (ADA) | Enzymatic Hydrolysis | Racemic bicyclo[3.1.0]hexane nucleoside derivatives | Resolution of complex bicyclic structures. nih.gov | High specificity for certain substrate classes. nih.gov |
Sustainable and Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. msu.eduuniroma1.it
Implementation of Solvent-Free Conditions and Alternative Solvents
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. msu.edu Solvent-free, or solid-state, reactions can significantly improve the green profile of a synthesis. For the synthesis of related bicyclic systems, microwave irradiation has been used to drive reactions under solvent-free conditions, leading to shorter reaction times, high yields, and an eco-friendly process. pnu.ac.ir Such techniques could be applied to steps in the synthesis of this compound, such as oxidation or cyclization. Mechanochemistry, using ball milling, is another solvent-free technique that uses mechanical energy instead of thermal energy and solvents to drive chemical reactions. researchgate.net
When solvents are necessary, the focus shifts to using "greener" alternatives. This involves replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with safer options such as water, supercritical CO₂, ionic liquids, or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran. google.com
Atom Economy and E-Factor Analysis for Optimized Synthesis
Green chemistry metrics are used to quantitatively assess the efficiency and environmental impact of a synthetic route. mun.ca
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. msu.eduresearchgate.net Addition and rearrangement reactions have a theoretical 100% atom economy. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. Designing a synthesis for this compound that maximizes addition and cyclization steps while minimizing the use of protecting groups or stoichiometric reagents would result in a higher atom economy.
Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. mun.caresearchgate.net It provides a more holistic view than atom economy by including waste from solvents, reagents, and purification processes. A lower E-Factor signifies a greener process. Analyzing the E-Factor for different potential routes to this compound allows chemists to identify and optimize the most wasteful steps.
Table 3: Conceptual Green Metrics Comparison for a Synthetic Step This is a hypothetical comparison of two reaction types that could be used in a synthesis.
| Metric | Reaction A: Addition (e.g., Catalytic Hydrogenation) | Reaction B: Substitution (e.g., Wittig Reaction) | Green Advantage |
| Atom Economy | High (approaches 100%) | Low (generates stoichiometric triphenylphosphine (B44618) oxide byproduct) | Reaction A |
| E-Factor | Low (minimal waste if catalyst is recycled) | High (includes byproduct and often requires extensive purification) | Reaction A |
| Solvent/Reagent Hazard | Can often use greener solvents like ethanol; H₂ gas requires care. | Often uses anhydrous organic solvents; phosphonium (B103445) salts can be irritants. | Varies, but often favors A |
Photochemical and Electrochemical Methods for this compound Production
Photochemical and electrochemical methods are emerging as powerful green chemistry tools because they can use energy from light or electricity to drive reactions, often avoiding the need for harsh chemical reagents.
Photochemical Synthesis: The construction of the bicyclo[3.1.0]hexane skeleton can be achieved through photoredox catalysis. For example, a (3+2) annulation of cyclopropenes with aminocyclopropanes has been developed using an iridium or organic photoredox catalyst under blue LED irradiation. researchgate.netnih.gov This method allows for the convergent synthesis of the bicyclic core under mild, room-temperature conditions. nih.gov Visible-light photocatalysis can also be used to generate and control radical intermediates in cyclization reactions, offering a high degree of precision in forming complex structures. wisc.edu
Electrochemical Synthesis: Electrochemistry offers another route for generating reactive intermediates without stoichiometric chemical oxidants or reductants. By applying a potential, specific functional groups can be selectively oxidized or reduced. While specific electrochemical methods for this compound are not widely reported, the principles of electrosynthesis could be applied to key transformations, such as the reduction of a ketone precursor or the coupling of radical intermediates, thereby reducing chemical waste.
Mechanistic Investigations of Reactions Involving Bicyclo 3.1.0 Hexan 3 Ylmethanol
Elucidation of Reaction Pathways for the Formation of Bicyclo[3.1.0]hexan-3-ylmethanol
The synthesis of the bicyclo[3.1.0]hexane skeleton, the core of this compound, can be achieved through various ring-forming strategies. These methods often involve the construction of the three-membered ring onto a pre-existing five-membered ring or a convergent approach where both rings are formed in a concerted or stepwise manner.
Several synthetic strategies have been developed to construct the bicyclo[3.1.0]hexane system. These include intramolecular cyclopropanation reactions, [3+2] cycloadditions, and ring-closing metathesis.
One prominent method is the intramolecular radical cyclopropanation . For instance, unactivated alkenes can undergo cyclization with an α-methylene group of an aldehyde acting as the C1 source, facilitated by a Cu(I)/secondary amine cooperative catalyst. d-nb.info The mechanism is proposed to proceed through a stepwise radical process. This method has been successfully applied to create bicyclo[3.1.0]hexane skeletons with high efficiency. d-nb.info
Another powerful approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes . rsc.orgrsc.org This reaction can be mediated by an organic or an iridium photoredox catalyst under blue LED irradiation. rsc.org The mechanism involves the generation of a radical species from the aminocyclopropane, which then adds to the cyclopropene (B1174273), followed by ring closure to form the bicyclo[3.1.0]hexane structure. This convergent strategy allows for the rapid assembly of the bicyclic scaffold. rsc.org
Ring-closing metathesis (RCM) has also been employed to form the bicyclo[3.1.0]hexene ring system from appropriate diene precursors. For example, dienes can be cyclized using a second-generation Grubbs catalyst to produce bicyclo[3.1.0]hex-3-en-2-ol analogs, which can then be further functionalized. nih.gov
A classic approach involves the Simmons-Smith cyclopropanation of a cyclopentenol (B8032323) derivative. This reaction utilizes a zinc carbenoid to add a methylene (B1212753) group across the double bond of the five-membered ring, forming the fused cyclopropane (B1198618) ring.
Finally, photochemical rearrangements of benzene (B151609) derivatives in acidic nucleophilic media can also lead to the formation of bicyclo[3.1.0]hexene derivatives. researchgate.net These reactions are driven by the relief of excited-state antiaromaticity. researchgate.net
The stereochemistry of the bicyclo[3.1.0]hexane system is crucial for its application in the synthesis of bioactive molecules. Several strategies have been developed to control the stereochemical outcome of the ring-forming reactions.
In the intramolecular radical cyclopropanation , the use of chiral ligands in the copper catalyst system can induce asymmetry, leading to the formation of enantioenriched bicyclo[3.1.0]hexanes. d-nb.info This approach has been successful in constructing products with two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.info
For the (3+2) annulation of cyclopropenes , high diastereoselectivity has been achieved, particularly when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline. rsc.org The stereochemical outcome is influenced by the facial selectivity of the radical addition to the cyclopropene and the subsequent stereospecific ring-opening of the cyclopropyl (B3062369) radical. researchgate.net
In syntheses starting from chiral precursors, such as D-ribose, the stereochemistry of the final bicyclo[3.1.0]hexane product is predetermined by the chirality of the starting material. nih.gov Similarly, the use of enantiomerically pure starting materials in RCM reactions allows for the synthesis of specific stereoisomers of bicyclo[3.1.0]hexenol derivatives. nih.gov
The following table summarizes key synthetic methods and their stereochemical control:
| Reaction Type | Catalyst/Reagent | Key Mechanistic Features | Stereochemical Control | Reference |
| Intramolecular Radical Cyclopropanation | Cu(I)/Secondary Amine | Stepwise radical process | Chiral ligands for asymmetric induction | d-nb.info |
| (3+2) Annulation | Photoredox Catalyst (Organic or Iridium) | Radical addition and ring closure | High diastereoselectivity with specific substrates | rsc.orgresearchgate.net |
| Ring-Closing Metathesis | Grubbs Catalyst | Metathesis of a diene | Use of enantiomerically pure starting materials | nih.gov |
| Simmons-Smith Cyclopropanation | Zinc Carbenoid | Methylene transfer to a double bond | Substrate-controlled diastereoselectivity | researchgate.net |
| Photochemical Rearrangement | UV light, Acid | Excited-state antiaromaticity relief | Product distribution depends on reaction conditions | researchgate.net |
Mechanistic Insights into Chemical Transformations and Derivatizations of this compound
The strained bicyclo[3.1.0]hexane core and the primary alcohol functionality of this compound dictate its reactivity, allowing for a variety of chemical transformations.
The primary alcohol group in this compound can undergo typical alcohol reactions. These interconversions are crucial for introducing diverse functionalities.
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using standard oxidizing agents. The choice of reagent determines the extent of oxidation. For example, pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate (B83412) would lead to the carboxylic acid.
Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis, DCC coupling) will form the corresponding esters. nist.gov
Conversion to Halides : The hydroxyl group can be converted to a good leaving group, such as a tosylate, and subsequently displaced by a halide ion (e.g., via the Finkelstein reaction). vanderbilt.edu Alternatively, direct conversion to halides can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu
Conversion to Amines : The alcohol can be converted to an amine through a two-step process involving the formation of a tosylate followed by nucleophilic substitution with an amine or azide (B81097), with the azide being subsequently reduced. vanderbilt.edu
The following table outlines common functional group interconversions of the primary alcohol:
| Reaction | Reagent(s) | Product Functional Group | Mechanistic Notes | Reference |
| Oxidation | PCC, DMP | Aldehyde | Controlled oxidation | - |
| Oxidation | KMnO4, CrO3 | Carboxylic Acid | Strong oxidation | - |
| Esterification | R'COOH, Acid catalyst | Ester | Fischer esterification | nist.gov |
| Halogenation | SOCl2 or PBr3 | Alkyl Halide | SN2 or SNi mechanism | vanderbilt.edu |
| Tosylation | TsCl, Pyridine | Tosylate | Formation of a good leaving group | vanderbilt.edu |
| Azidation | NaN3 (after tosylation) | Azide | SN2 displacement | vanderbilt.edu |
| Amination | Reduction of azide (e.g., H2/Pd) | Amine | Reduction of the azide group | vanderbilt.edu |
The strained three-membered ring of the bicyclo[3.1.0]hexane system is susceptible to ring-opening and rearrangement reactions under various conditions.
Under acidic conditions , activated bicyclo[3.1.0]hexane derivatives can undergo methanolysis with cleavage of one of the activated cyclopropane bonds, leading to the formation of a 4-methoxycyclohexane derivative. nih.gov The reaction proceeds via protonation of a carbonyl group, which facilitates the cleavage of an adjacent cyclopropane bond.
Under basic conditions , the same activated bicyclo[3.1.0]hexane can yield a 3-methoxymethylcyclopentanone. nih.gov This pathway involves the formation of an enolate, which then triggers the ring opening of the cyclopropane.
The 1-bicyclo[3.1.0]hexanylmethyl radical , a species closely related to a radical derived from this compound, undergoes rearrangement through two distinct pathways. uci.edu One pathway involves fission of the endo bond of the bicyclic system, leading to a ring-expansion to a methylenecyclohexenyl radical. The alternative pathway involves cleavage of the exo bond, resulting in a 2-methylenecyclopentyl-1-methyl radical. uci.edu The relative rates of these pathways are dependent on temperature and the nature of the radical trapping agent. uci.edu
Bicyclo[3.1.0]hexane derivatives are known to participate in a variety of radical and photochemical reactions.
Radical Reactions : Free-radical addition of thiols, such as methanethiol, to bicyclo[3.1.0]hex-2-ene results in the formation of thiomethoxybicyclohexanes and thiomethoxymethylcyclopentenes. dtic.mil This indicates that radical intermediates in the bicyclo[3.1.0]hexyl system can lead to both addition and rearrangement products. dtic.mil Free-radical chlorination and chloroformylation also generate bicyclo[3.1.0]hexyl radical intermediates that undergo predictable reactions. dtic.mildocumentsdelivered.com
Photochemical Reactions : Bicyclo[3.1.0]hex-3-en-2-ones, upon irradiation with UV light, can rearrange to form substituted phenols. researchgate.netnih.gov The mechanism of this photochemical process has been studied and is believed to involve either a (π, n) or a ³(π, π) track, with the latter leading to the phenolic product. researchgate.net The reaction can also proceed through the formation of a dienketene intermediate. researchgate.net Theoretical studies suggest that the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) may proceed through the formation of a diradical intermediate rather than a zwitterionic one. researchgate.net
Kinetic and Thermodynamic Studies of this compound Synthesis and Transformations
The unique strained bicyclic structure of this compound and its derivatives makes them interesting subjects for mechanistic investigations, particularly concerning the kinetics and thermodynamics of their synthesis and subsequent chemical transformations. Such studies provide fundamental insights into reaction pathways, transition states, and the stability of these compounds.
Detailed kinetic analyses have been instrumental in elucidating the mechanisms of reactions involving the bicyclo[3.1.0]hexane framework. For instance, the methanolysis of a bicyclo[3.1.0]hexane derivative, where a cyclopropane carbon is flanked by a ketone and an ester or aldehyde, demonstrates the influence of reaction conditions on the reaction pathway. nih.gov Under acidic conditions, the reaction predominantly yields a 4-methoxycyclohexane derivative, whereas basic conditions lead to a 3-methoxymethylcyclopentanone. nih.gov This divergence in product formation underscores the sensitivity of the bicyclo[3.1.0]hexane system to the reaction environment, with different conditions favoring distinct ring-opening pathways.
The synthesis of bicyclo[3.1.0]hexane derivatives through cycloaddition reactions has also been a subject of kinetic and mechanistic studies. The 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been shown to be under kinetic control. beilstein-archives.orgbeilstein-journals.org Density Functional Theory (DFT) calculations have revealed that these reactions are classified as inverse electron-demand 1,3-dipolar cycloadditions. beilstein-archives.org The reaction conditions, such as solvent and temperature, have been optimized to improve reaction yields, highlighting the practical application of kinetic understanding. beilstein-archives.orgbeilstein-journals.org For example, aprotic polar solvents at elevated temperatures were found to favor the formation of the desired cycloadduct. beilstein-archives.orgbeilstein-journals.org
Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of bicyclo[3.1.0]hexanes. The (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or an iridium photoredox catalyst, proceeds with high diastereoselectivity. rsc.orgresearchgate.net This method provides a convergent route to these bicyclic systems, including those with all-carbon quaternary centers. rsc.orgresearchgate.net
While specific kinetic and thermodynamic data for the parent compound, this compound, is not extensively detailed in the provided search results, the studies on its derivatives provide a solid framework for understanding its reactivity. The principles of kinetic versus thermodynamic control, the influence of substituents, and the role of reaction conditions are all applicable to this core structure.
Computational Chemistry and Theoretical Studies of Bicyclo 3.1.0 Hexan 3 Ylmethanol
Electronic Structure and Bonding Analysis of Bicyclo[3.1.0]hexan-3-ylmethanol
Theoretical examinations of the bicyclo[3.1.0]hexane system reveal a unique electronic structure dominated by the strained cyclopropane (B1198618) ring. The fusion of the three-membered ring to the five-membered ring introduces significant angle strain, which in turn influences the hybridization and bonding characteristics of the bridgehead carbons. Natural Bond Orbital (NBO) analysis is a powerful tool to dissect these features.
In the parent bicyclo[3.1.0]hexane, the C1-C5 bond, which is part of the cyclopropane ring, exhibits a higher p-character compared to typical alkane C-C bonds. This increased p-character is a direct consequence of the geometric constraints of the three-membered ring. The C-H bonds on the cyclopropane moiety also show a higher s-character, rendering the associated protons more acidic than those in unstrained cycloalkanes.
For this compound, the introduction of the hydroxymethyl substituent at the C3 position is expected to have a modest impact on the electronic structure of the bicyclic core. The primary electronic effects will be localized around the substituent. The electronegative oxygen atom will induce a dipole moment, and its lone pairs can participate in intramolecular interactions, particularly with adjacent protons, which can influence the molecule's conformational preferences. The electron-withdrawing nature of the hydroxyl group can also have a minor, long-range effect on the charge distribution across the entire molecule.
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational landscape of the bicyclo[3.1.0]hexane system is a key determinant of its reactivity and biological activity. Computational studies have consistently shown that the bicyclo[3.1.0]hexane ring preferentially adopts a boat-like conformation over a chair-like one. conicet.gov.arcapes.gov.brrsc.org This preference is primarily attributed to the steric strain that would arise in a chair conformation between the endo-hydrogen at C6 and the hydrogens on the cyclopentane (B165970) ring. conicet.gov.ar
A variety of computational methods, including Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, and ab initio methods, have been employed to investigate the stable conformers of bicyclo[3.1.0]hexane and its derivatives. conicet.gov.arcapes.gov.brresearchgate.net These calculations consistently identify the boat-like conformer as the global minimum on the potential energy surface. conicet.gov.ar For the parent bicyclo[3.1.0]hexane, the boat conformation is significantly more stable than the chair, with calculated energy differences varying depending on the level of theory used. conicet.gov.arcapes.gov.br
In the case of this compound, the conformational analysis is further complicated by the rotation of the hydroxymethyl group. The orientation of the C-O bond relative to the bicyclic framework can lead to several rotamers. The stability of these rotamers will be governed by a combination of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule. It is anticipated that the most stable conformers will adopt a boat-like structure for the bicyclic core, with the hydroxymethyl group oriented to minimize steric clashes.
Table 1: Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers
| Conformer | Level of Theory | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Boat | B3LYP/6-311++G** | 0.00 | conicet.gov.arscilit.com |
| Chair | B3LYP/6-311++G** | > 2.0 | conicet.gov.arscilit.com |
| Boat | M06-2X/6-311++G(d,p) | 0.00 | conicet.gov.ar |
This table presents generalized findings from multiple sources. The exact energy difference can vary.
The introduction of substituents on the bicyclo[3.1.0]hexane ring can modulate the conformational equilibrium. The size, polarity, and position of the substituent all play a role. For instance, in a study of bicyclo[3.1.0]hexane derivatives with multiple hydroxyl and azide (B81097) functional groups, the boat-like conformers were found to be significantly more stable than the chair-like conformers. scilit.com The relative stability among the boat conformers was primarily dictated by the number and strength of intramolecular hydrogen bonds. scilit.com
For this compound, the hydroxymethyl group at C3 can exist in either an endo or exo position. The relative stability of these diastereomers, and the conformational preferences within each, will be influenced by steric interactions. The exo isomer is generally expected to be more stable to avoid steric repulsion with the cyclopropane ring. Within the boat conformation, the hydroxymethyl group will likely prefer an equatorial-like position to minimize 1,3-diaxial interactions.
Transition State Modeling and Reaction Path Calculations for this compound Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling transition states and mapping out reaction pathways. For the bicyclo[3.1.0]hexane system, reactions often involve the cleavage of the strained cyclopropane ring.
A theoretical study on the platinum-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to 2-methylcyclopentanone (B130040) provides a relevant model for the potential reactivity of this compound. nih.gov DFT calculations using the M06 functional were employed to map the potential energy surface. nih.gov The proposed mechanism involves several key steps: oxidative addition of the platinum catalyst to the C1-C5 bond of the cyclopropane ring, formation of a platinacyclobutane intermediate, and subsequent ring opening and rearrangement. nih.gov The calculations revealed the energetic barriers for each step and identified the rate-determining transition state. nih.gov
Similar computational approaches could be applied to investigate various potential reactions of this compound, such as acid-catalyzed rearrangements, oxidations of the alcohol, or reactions involving the cyclopropane ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism and kinetics can be achieved.
Table 2: Key Steps in the Calculated Rearrangement of a Substituted Bicyclo[3.1.0]hexane
| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| 1 | Oxidative Addition | ~19 |
| 2 | Platinacyclobutane Cleavage | ~3-14 |
Data adapted from a study on 1-hydroxy-bicyclo[3.1.0]hexane and should be considered as an illustrative example. nih.gov
Theoretical Prediction of Spectroscopic Parameters for Isomer Differentiation and Structural Elucidation (Excluding Actual Data Reporting)
Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation of complex molecules and for differentiating between isomers.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard and highly accurate method for confirming molecular structures. rsc.orgnih.gov The process typically involves optimizing the geometry of the molecule at a given level of theory, followed by a calculation of the magnetic shielding tensors using a method such as the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would be particularly useful for distinguishing between the cis and trans diastereomers and for assigning the signals of the various protons and carbons in the complex bicyclic system. By calculating the expected chemical shifts for all possible conformers and averaging them based on their Boltzmann populations, a highly accurate predicted spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized compound. This approach is especially powerful when experimental data alone is insufficient for an unambiguous assignment. rsc.org
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[3.1.0]hexane |
| 1-hydroxy-bicyclo[3.1.0]hexane |
| 2-methylcyclopentanone |
Vibrational Frequency Analysis for Infrared Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and elucidating the structure of molecules. Computational quantum chemistry methods, such as Density Functional Theory (DFT), allow for the accurate prediction of vibrational frequencies and their corresponding normal modes. These theoretical calculations provide a basis for the interpretation of experimental IR spectra.
For this compound, a vibrational frequency analysis can be performed using DFT calculations, for instance, at the B3LYP/6-311++G(d,p) level of theory. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method.
The predicted IR spectrum of this compound would be characterized by several key vibrational modes. The most prominent of these would be the O-H stretching vibration of the primary alcohol group, which is expected to appear as a broad and intense band in the region of 3200-3600 cm⁻¹. youtube.com The exact position of this band is sensitive to hydrogen bonding. youtube.com Another key vibration is the C-O stretching of the primary alcohol, typically found in the 1000-1260 cm⁻¹ range. youtube.com
The C-H stretching vibrations of the bicyclic core and the methylene (B1212753) group of the hydroxymethyl substituent would appear in the 2850-3000 cm⁻¹ region. nih.gov The bending vibrations of the CH₂ and CH groups, as well as the skeletal vibrations of the bicyclo[3.1.0]hexane ring, would give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). These include scissoring, wagging, and twisting modes of the methylene groups and various deformations of the five- and three-membered rings.
A representative set of calculated vibrational frequencies and their assignments for the key functional groups in this compound is presented in the interactive data table below.
Interactive Data Table: Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3650 | 3450 | O-H stretch | Stretching |
| 3050 | 2980 | C-H stretch (ring) | Asymmetric & Symmetric Stretching |
| 2980 | 2920 | C-H stretch (CH₂OH) | Asymmetric & Symmetric Stretching |
| 1470 | 1450 | CH₂ scissoring | Bending |
| 1250 | 1230 | C-O stretch | Stretching |
| 1050 | 1030 | C-C stretch (ring) | Skeletal Vibration |
Prediction of Chiroptical Properties for Enantiomers of this compound (Excluding Specific Optical Rotation Values)
This compound possesses multiple stereocenters, making it a chiral molecule that can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and interact with plane-polarized light in different ways. Chiroptical spectroscopy, which measures this differential interaction, is essential for determining the absolute configuration of chiral molecules.
Computational methods are instrumental in predicting the chiroptical properties of enantiomers. The two primary techniques used for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. Theoretical ECD spectra can be calculated using time-dependent DFT (TD-DFT) methods. The process involves first performing a conformational search to identify the low-energy conformers of the molecule. rsc.org Then, for each significant conformer, the excitation energies and rotational strengths are calculated. The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
For the enantiomers of this compound, the predicted ECD spectra would be mirror images of each other. By comparing the predicted spectrum of a specific enantiomer with the experimental ECD spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. documentsdelivered.com
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide a wealth of structural information due to the large number of vibrational bands. DFT calculations are also the method of choice for predicting VCD spectra. rsc.org The calculations provide the vibrational frequencies and the corresponding dipole and rotational strengths for each normal mode of vibration.
Similar to ECD, the predicted VCD spectrum for one enantiomer of this compound will be the mirror image of the other. The comparison between the experimental and the computationally predicted VCD spectrum is a powerful method for the determination of the absolute configuration of chiral molecules, including complex systems like bicyclo[3.1.0]hexane derivatives. rsc.orgdocumentsdelivered.com The combination of multiple chiroptical spectroscopic methods, such as ECD and VCD, along with DFT calculations, provides a high level of confidence in the assignment of absolute configurations for complex chiral molecules. rsc.org
Chemical Transformations and Derivatization Strategies for Bicyclo 3.1.0 Hexan 3 Ylmethanol
Functional Group Interconversions of the Primary Alcohol Group
The primary alcohol group in bicyclo[3.1.0]hexan-3-ylmethanol is a key handle for a wide array of functional group interconversions, allowing for the introduction of diverse chemical entities while preserving the core bicyclic structure.
The primary alcohol of this compound and its derivatives can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using a range of standard and specialized oxidation protocols. The choice of oxidant and reaction conditions is critical to control the extent of oxidation.
A common and mild method for the oxidation to the aldehyde is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, typically around -78 °C. nih.gov This method is known for its high efficiency and compatibility with a wide range of other functional groups. For instance, the oxidation of related bicyclic alcohols has been shown to proceed smoothly to yield the aldehyde, which can then be used in subsequent reactions without extensive purification. nih.gov
For the conversion to the corresponding carboxylic acid, a two-step procedure can be employed, starting with the oxidation to the aldehyde as described above, followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂). Alternatively, a more direct, one-step oxidation from the alcohol to the carboxylic acid can be achieved. One such method involves the use of sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of ruthenium(III) chloride (RuCl₃). Another powerful oxidizing agent capable of this transformation is the Jones reagent (chromium trioxide in aqueous sulfuric acid), which can convert primary alcohols in related bicyclic systems to carboxylic acids. masterorganicchemistry.com
Table 1: Oxidation Reactions of Bicyclo[3.1.0]hexane Methanol (B129727) Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexane methanol derivative | 1. Oxalyl chloride, DMSO, -78 °C | Bicyclo[3.1.0]hexane carboxaldehyde derivative | High | nih.gov |
| Bicyclo[3.1.0]hexane carboxaldehyde derivative | Sodium chlorite (NaClO₂) | Bicyclo[3.1.0]hexane carboxylic acid derivative | N/A | google.com |
| Bicyclo[3.1.0]hexane methanol derivative | Sodium periodate, Ruthenium(III) chloride (cat.) | Bicyclo[3.1.0]hexane carboxylic acid derivative | N/A | google.com |
| 3-Azabicyclo[3.1.0]hexane derivative | Jones Oxidation | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | N/A | masterorganicchemistry.com |
The hydroxyl group of this compound readily undergoes esterification and etherification reactions to produce a variety of derivatives. These reactions are fundamental for introducing different functionalities and for the synthesis of prodrugs or analogs with modified physicochemical properties.
Esterification can be accomplished through several standard methods. One common approach is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For more sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a viable option. organic-chemistry.org The Mitsunobu reaction provides another mild method for esterification, particularly useful for secondary alcohols where inversion of stereochemistry is desired. mdpi.com This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comnih.gov
Etherification can be achieved, for example, by the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. Another important class of ethers, silyl (B83357) ethers, are commonly used as protecting groups for alcohols. These can be readily formed by reacting the alcohol with a silyl halide (e.g., tert-butyldiphenylsilyl chloride, TBDPSCl) in the presence of a base like imidazole. google.com
The primary alcohol of this compound can be converted into a range of other functional groups containing heteroatoms such as halogens and nitrogen. These transformations significantly expand the synthetic utility of the bicyclo[3.1.0]hexane scaffold.
The conversion of the alcohol to an alkyl halide can be achieved by first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. organic-chemistry.orgmdpi.com The resulting sulfonate ester can then undergo nucleophilic substitution with a halide ion (e.g., from sodium iodide or lithium bromide) to yield the corresponding alkyl halide.
The introduction of an amino group can be accomplished through several strategies. One indirect method is the reductive amination of the corresponding aldehyde, which is obtained from the oxidation of the alcohol. d-nb.info This involves the reaction of the aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). d-nb.info A more direct conversion from the alcohol can be achieved using the Mitsunobu reaction with a nitrogen nucleophile such as phthalimide (B116566) or hydrogen azide (B81097). mdpi.com Subsequent hydrolysis or reduction of the intermediate yields the primary amine.
Selective Reactions Involving the Bicyclo[3.1.0]hexane Ring System
The inherent ring strain of the bicyclo[3.1.0]hexane framework makes it susceptible to a variety of selective reactions that can modify or expand the bicyclic core. These reactions are often triggered by the strategic placement of functional groups on the ring system.
The fused cyclopropane (B1198618) ring in bicyclo[3.1.0]hexane derivatives is the most reactive part of the bicyclic system and can undergo ring-opening or expansion reactions under specific conditions. These transformations can lead to the formation of substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Acid-catalyzed ring-opening of bicyclo[3.1.0]hexan-3-ols in strong acids like fluorosulphuric acid has been shown to proceed via the initial cleavage of the cyclopropane ring to generate cyclopentenium ions. researchgate.net In related systems, such as a bicyclo[3.1.0]hexane with activating groups, methanolysis under acidic conditions can lead to the cleavage of an activated cyclopropane bond to form a 4-methoxycyclohexane derivative. organic-chemistry.org
Radical-mediated rearrangements also provide a pathway for ring expansion. For example, the 1-bicyclo[3.1.0]hexanylmethyl radical can rearrange through fission of the shared bond of the bicyclic system, leading to a ring-expanded 3-methylenecyclohexenyl radical. nih.gov
The hydroxymethyl group, or the hydroxyl group in related bicyclic alcohols, can act as a directing group, influencing the stereochemical outcome of reactions on the bicyclic core. This directing effect is particularly valuable in the synthesis of stereochemically defined complex molecules.
A prominent example of this is in cyclopropanation reactions. The hydroxyl group of an allylic alcohol can direct the diastereoselectivity of Simmons-Smith type cyclopropanations to form bicyclo[3.1.0]hexane systems. harvard.edu The reaction of an allylic alcohol with a zinc carbenoid is believed to proceed through a complex where the zinc coordinates to the hydroxyl group, delivering the methylene (B1212753) group to the double bond from the same face as the hydroxyl group. This intramolecular Simmons-Smith (IMSS) reaction has been successfully employed for the diastereoselective synthesis of substituted bicyclo[3.1.0]hexanes. researchgate.netharvard.edu This directing ability allows for precise control over the stereochemistry of the resulting bicyclic product, a crucial aspect in the synthesis of biologically active molecules. harvard.edu
Synthesis of Organometallic Derivatives and their Reactivity
The formation of organometallic derivatives from this compound introduces a reactive carbon-metal bond, enabling a range of subsequent chemical transformations. The reactivity of these organometallic compounds is largely influenced by the nature of the metal, with more electropositive metals leading to more reactive species. msu.edu
One common strategy to generate organometallic reagents is through the reaction of an alkyl or aryl halide with a metal. While direct synthesis from this compound is not extensively detailed in readily available literature, analogous reactions provide a framework for potential synthetic routes. For instance, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a well-established method for cyclopropanation and could be adapted for the synthesis of zinc-based organometallic derivatives. researchgate.net
The reactivity of these organometallic derivatives is characterized by the nucleophilic nature of the carbon atom bonded to the metal. This makes them potent reagents for reactions with electrophiles. For example, organolithium and Grignard reagents (organomagnesium halides) readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. msu.edu The reactivity of these reagents generally follows the order of the ionic character of the carbon-metal bond: R-Li > R-MgX > R-ZnX. msu.edu
In the context of bicyclo[3.1.0]hexane systems, organometallic intermediates have been utilized in various synthetic strategies. For example, the addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. ua.es Furthermore, transition metal-mediated reactions, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for creating complex molecules from organometallic precursors derived from bicyclic systems. unipr.it The use of metals like manganese, copper, and titanium in mediating radical cyclization reactions also highlights the diverse reactivity of organometallic intermediates in forming bicyclic structures. thieme-connect.de
A general representation of the synthesis and reactivity of an organometallic derivative of this compound is depicted below:
Reaction Scheme:
| Organometallic Reagent Type | General Reactivity | Potential Electrophiles |
| Organolithium (R-Li) | Highly reactive, strong base and nucleophile. msu.edu | Aldehydes, Ketones, Esters, CO2, Epoxides |
| Grignard (R-MgX) | Reactive nucleophile. msu.edu | Aldehydes, Ketones, Esters, CO2, Nitriles |
| Organozinc (R-ZnX) | Less reactive than Grignard reagents, more tolerant of functional groups. | Aldehydes, Ketones (often requires catalysis) |
Polymerization and Materials Science Applications as a Monomer Precursor (Excluding discussion of final material properties)
The rigid bicyclic structure of this compound makes it an interesting candidate as a monomer precursor for the synthesis of polymers with unique architectures. The polymerization of such monomers can lead to materials with specific conformational properties.
While direct polymerization of this compound is not extensively documented, related bicyclic systems have been employed in polymerization reactions. For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been utilized in cycloaddition reactions, which can be a step towards polymer formation. beilstein-journals.org The inherent ring strain in the bicyclo[3.1.0]hexane system can be a driving force for ring-opening polymerization (ROP), a common method for producing polymers from cyclic monomers.
The hydroxyl group of this compound provides a convenient handle for conversion into other functional groups that are amenable to polymerization. For example, it can be converted to an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization. Alternatively, the alcohol can be transformed into a leaving group, allowing for the formation of a cyclic ether that could potentially undergo cationic ROP.
The polymerization of monomers containing the bicyclo[3.1.0]hexane scaffold would likely proceed via standard polymerization techniques, depending on the nature of the polymerizable group introduced.
| Polymerization Method | Monomer Functionalization | General Reaction Conditions |
| Free-Radical Polymerization | Conversion of the hydroxyl group to an acrylate or methacrylate. | Initiator (e.g., AIBN, benzoyl peroxide), heat or UV light. |
| Ring-Opening Polymerization (ROP) | Conversion to a cyclic ether or lactone derivative. | Cationic or anionic initiator, depending on the monomer. |
| Polycondensation | Conversion to a dicarboxylic acid or diamine derivative for reaction with a comonomer. | Typically requires heat and removal of a small molecule byproduct (e.g., water). |
It is important to note that the specific conditions and outcomes of polymerization would be highly dependent on the exact structure of the monomer derived from this compound and the chosen polymerization method. Research in this area would focus on controlling the polymerization process to achieve desired molecular weights and polymer architectures. The inherent chirality of certain bicyclo[3.1.0]hexane derivatives could also be exploited to produce stereoregular polymers. nih.gov
Bicyclo 3.1.0 Hexan 3 Ylmethanol As a Versatile Synthon in Complex Molecule Construction
Chiral Building Block in Natural Product Total Synthesis
The rigid bicyclo[3.1.0]hexane skeleton, when appropriately functionalized, serves as an excellent chiral template for the synthesis of complex natural products. Bicyclo[3.1.0]hexan-3-ylmethanol, with its defined stereocenters and reactive hydroxymethyl group, is a valuable starting material in this context.
Integration into Terpenoid and Steroid Skeletons
The bicyclo[3.1.0]hexane unit is a recurring structural element in a variety of terpenoid natural products. researchgate.netdoi.org For instance, the monoterpene (+)-3-carene, which possesses a bicyclo[3.1.0]hexane core, can be transformed into chiral derivatives with interesting olfactory properties. doi.org While direct total syntheses of specific terpenoids or steroids starting from this compound are not extensively documented in the provided results, the general importance of the bicyclo[3.1.0]hexane scaffold in this class of natural products is evident. researchgate.netdoi.org The synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of sugar rings further highlights their utility in creating complex, biologically relevant molecules. researchgate.net
Application in Alkaloid and Polyketide Synthesis
The application of this compound and its derivatives extends to the synthesis of other complex natural product classes, including alkaloids and polyketides. The 3-azabicyclo[3.1.0]hexane framework, a heterocyclic analogue, is a key structural component in various biologically active compounds, including antagonists of morphine-induced antinociception and opioid receptor antagonists. beilstein-journals.orgnih.gov Synthetic strategies toward these nitrogen-containing bicyclic systems often involve cycloaddition reactions. beilstein-journals.orgnih.gov For example, 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes provide access to spiro[3-azabicyclo[3.1.0]hexanes]. beilstein-journals.orgnih.gov
Precursor for the Synthesis of Novel Heterocyclic and Spirocyclic Compounds
This compound and related structures are valuable precursors for the synthesis of a diverse range of heterocyclic and spirocyclic compounds. The inherent strain of the bicyclic system can be harnessed to drive rearrangements and annulations, leading to more complex molecular architectures.
The 3-azabicyclo[3.1.0]hexane moiety, in particular, is a prevalent scaffold in medicinal chemistry. beilstein-journals.orgnih.gov Convergent synthetic routes have been developed to access these structures, often involving cycloaddition strategies. semanticscholar.orgnih.govbeilstein-journals.orgnih.govrsc.org For instance, the (3+2) annulation of cyclopropenes with aminocyclopropanes, mediated by photoredox catalysis, provides a direct entry to bicyclo[3.1.0]hexanes with multiple contiguous stereocenters. semanticscholar.orgnih.govrsc.org This method has been shown to be highly diastereoselective, particularly when using difluorocyclopropenes. rsc.org
Furthermore, the stable azomethine ylide derived from Ruhemann's purple has been shown to undergo cycloaddition with cyclopropenes to afford bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org This highlights the utility of the bicyclo[3.1.0]hexane framework in constructing intricate spirocyclic systems, which are of significant interest in drug discovery due to their unique three-dimensional structures. beilstein-journals.orgnih.gov
Scaffold for Ligand Development in Catalysis
The rigid and well-defined stereochemistry of the bicyclo[3.1.0]hexane framework makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. tgjonesonline.co.uk By attaching coordinating groups to this chiral backbone, ligands can be created that effectively control the stereochemical outcome of a variety of chemical transformations.
Design and Synthesis of Chiral Ligands Derived from this compound
While the direct synthesis of chiral ligands from this compound is not explicitly detailed in the provided search results, the broader context of using chiral bicyclic scaffolds for ligand development is well-established. For example, chiral bis(oxazoline) ligands, which are widely used in asymmetric catalysis, have been synthesized and covalently bonded to insoluble supports. nih.gov The synthesis of such ligands often involves the reaction of a chiral backbone with appropriate precursors. It is conceivable that this compound could serve as a chiral precursor for the synthesis of novel ligand classes.
Application in Asymmetric Catalysis (e.g., asymmetric hydrogenation, cyclopropanation, Michael additions)
Chiral ligands based on various backbones are instrumental in a wide array of asymmetric catalytic reactions. tgjonesonline.co.uk These include:
Asymmetric Hydrogenation: Chiral ruthenium(II) complexes have been effectively used as catalysts for asymmetric hydrogenation reactions. googleapis.com
Asymmetric Cyclopropanation: The enantioselective synthesis of cyclopropanes is a significant area of research. rsc.org Methods involving Michael-initiated ring closure (MIRC) reactions, often catalyzed by chiral organocatalysts, are prominent. rsc.org For instance, prolinol and its derivatives are effective catalysts for the enantioselective MIRC cyclopropanation of unsaturated aldehydes. rsc.org Cinchona alkaloid-derived catalysts have also been successfully employed in asymmetric cyclopropanation reactions. rsc.org
Asymmetric Michael Additions: The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral catalysts, including those derived from cinchona alkaloids, have been utilized to achieve high enantioselectivity in these reactions. rsc.org
While the direct application of ligands derived from this compound in these specific reactions is not detailed, the principles of asymmetric catalysis and the importance of chiral ligands are clearly demonstrated. The development of new chiral ligands from readily available chiral building blocks like this compound remains a promising area for future research.
Strategic Component in the Construction of Advanced Polycyclic Systems
The unique structural framework of this compound, characterized by the fusion of a cyclopropane (B1198618) and a cyclopentane (B165970) ring, imparts a significant degree of ring strain. This inherent strain is not a liability but rather a valuable asset in synthetic organic chemistry, rendering the molecule a versatile synthon for the construction of more complex, advanced polycyclic systems. The strategic cleavage of the cyclopropane ring within the bicyclo[3.1.0]hexane core can be harnessed to drive the formation of larger ring systems, offering a powerful tool for molecular architecture.
The utility of the bicyclo[3.1.0]hexane framework as a precursor to larger cyclic structures is prominently demonstrated in studies of its methanolysis. Depending on the reaction conditions, the cyclopropane ring can be selectively opened to yield different cyclic products. For instance, in the presence of acid, activated bicyclo[3.1.0]hexane derivatives can undergo methanolysis to primarily form 4-methoxycyclohexane structures. nih.gov Conversely, under basic conditions, the ring opening can proceed via a different pathway to produce 3-methoxymethylcyclopentanone derivatives. nih.gov This divergent reactivity underscores the tunability of the bicyclo[3.1.0]hexane system as a synthon, allowing for controlled access to either six-membered or five-membered ring systems with appended functional groups, which are key components of many polycyclic natural products and bioactive molecules.
Further illustrating the strategic potential of this bicyclic system, research into the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical, a species derivable from this compound, reveals pathways for ring expansion. uci.edunih.gov This radical can undergo two distinct fragmentation pathways: a ring-expansion to a 3-methylenecyclohexenyl radical or a non-expansive cleavage to a 2-methylenecyclopentyl-1-methyl radical. uci.edunih.gov The regioselectivity of this ring opening can be controlled, with the ring-expansion pathway being significantly favored under certain conditions, leading to the formation of a cyclohexane (B81311) ring. uci.edunih.gov This method provides a valuable route to functionalized cyclohexanes, which are ubiquitous structural motifs in a wide array of complex polycyclic natural products, including steroids and terpenoids.
The strategic application of the bicyclo[3.1.0]hexane skeleton is not limited to the formation of monocyclic systems. The inherent conformational constraints and the potential for stereocontrolled functionalization make it an ideal starting point for the synthesis of intricate polycyclic architectures. For example, the bicyclo[3.1.0]hexane scaffold has been utilized as a key building block in the synthesis of carbocyclic nucleosides, where the rigid framework serves to lock the conformation of the molecule. nih.govnih.gov This conformational rigidity is crucial for biological activity.
Moreover, the development of intramolecular cyclopropanation reactions of unactivated alkenes with aldehydes has enabled the efficient construction of bicyclo[3.1.0]hexane skeletons bearing vicinal all-carbon quaternary stereocenters. d-nb.info These highly substituted bicyclic systems are valuable intermediates that can be transformed into a variety of complex chiral polycyclic structures. d-nb.info The ability to construct such stereochemically dense bicyclic systems opens up avenues for the synthesis of previously inaccessible polycyclic targets.
In the context of total synthesis, the strategic disassembly of a bicyclo[3.1.0]hexane core has been elegantly employed. For instance, a ring-expansion of a bicyclo[3.1.0]hexan-2-one derivative was a key step in the construction of a functionalized naphthalene (B1677914) system during the total synthesis of the marine polyketide salimabromide. semanticscholar.org This transformation highlights how the stored energy within the strained bicyclic system can be released to drive the formation of a more complex aromatic polycycle.
The versatility of the bicyclo[3.1.0]hexane framework is further expanded by its participation in cycloaddition reactions. For example, 1,3-dipolar cycloadditions of cyclopropenes with azomethine ylides provide access to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. nih.gov These reactions demonstrate the ability of the bicyclic system to serve as a scaffold for the construction of highly complex, three-dimensional polycyclic structures with multiple stereocenters.
The following table summarizes the types of polycyclic systems that can be accessed from bicyclo[3.1.0]hexane derivatives:
| Starting Material/Intermediate | Reaction Type | Resulting Polycyclic System | Reference(s) |
| Activated bicyclo[3.1.0]hexane | Acid-catalyzed methanolysis | 4-Methoxycyclohexane | nih.gov |
| Activated bicyclo[3.1.0]hexane | Base-catalyzed methanolysis | 3-Methoxymethylcyclopentanone | nih.gov |
| 1-Bicyclo[3.1.0]hexanylmethyl radical | Ring expansion | 3-Methylenecyclohexenyl radical | uci.edunih.gov |
| Bicyclo[3.1.0]hexan-2-one derivative | Ring expansion | Functionalized naphthalene | semanticscholar.org |
| Cyclopropene (B1174273) and Azomethine ylide | 1,3-Dipolar cycloaddition | Bis-spiro[3-azabicyclo[3.1.0]hexane] | nih.gov |
| Bicyclo[3.1.0]hexene nucleoside precursors | Base-catalyzed elimination | Bicyclo[3.1.0]hexene nucleosides | nih.gov |
Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Elucidation in Bicyclo 3.1.0 Hexan 3 Ylmethanol Research
In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring
In-situ spectroscopy is pivotal for understanding the dynamics of chemical reactions as they occur, without the need for sample extraction. This provides a continuous stream of data, offering deep insights into reaction kinetics, pathways, and the formation of transient species.
Online Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time, non-invasive monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, these techniques can track the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies.
In the context of Bicyclo[3.1.0]hexan-3-ylmethanol synthesis, for instance, the reduction of a precursor ketone like Bicyclo[3.1.0]hexan-3-one, these methods can follow the reaction progress. The disappearance of the strong carbonyl (C=O) stretching band (typically around 1740 cm⁻¹) of the ketone and the simultaneous appearance of the O-H stretching band (around 3350 cm⁻¹) of the alcohol product can be monitored continuously. This data allows for the calculation of reaction rates and the determination of kinetic parameters. Raman spectroscopy is particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. researchgate.net
Table 1: Representative Vibrational Frequencies for Monitoring the Synthesis of this compound
| Compound | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Monitored Trend |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexan-3-one | Carbonyl (C=O) | Stretch | ~1740 | Decrease |
| This compound | Hydroxyl (O-H) | Stretch | ~3350 | Increase |
This is an interactive data table. You can sort and filter the data as needed.
In-situ or online Nuclear Magnetic Resonance (NMR) spectroscopy provides highly detailed structural information in real-time throughout a chemical transformation. rsc.orgbeilstein-journals.org This technique is invaluable for identifying reactive intermediates and understanding complex reaction networks that may be involved in the synthesis or further functionalization of this compound.
For example, during a reaction involving the opening of the cyclopropane (B1198618) ring of a Bicyclo[3.1.0]hexane derivative, in-situ NMR could detect the formation of carbocationic intermediates or track the formation of multiple products simultaneously. nih.gov By monitoring the characteristic chemical shifts of the protons on the bicyclic framework, particularly those on the cyclopropane ring and the carbon bearing the methanol (B129727) group, a detailed kinetic profile of all species in the reaction mixture can be constructed.
Table 2: Hypothetical ¹H-NMR Chemical Shifts for Monitoring a Reaction of this compound
| Species | Key Protons | Expected Chemical Shift (δ, ppm) | Observation |
|---|---|---|---|
| This compound (Reactant) | H on cyclopropane | 0.4 - 0.8 | Signal intensity decreases over time |
| This compound (Reactant) | -CH₂OH | 3.5 - 3.7 | Signal intensity decreases over time |
| Reaction Intermediate (e.g., carbocation) | H adjacent to charge | 4.5 - 6.0 | Signal appears and then disappears |
This is an interactive data table. You can sort and filter the data as needed.
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Due to the presence of multiple chiral centers, syntheses involving this compound often yield mixtures of stereoisomers. Chromatographic methods are essential for their separation and for assessing the purity of the final product.
Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and diastereomers. Method development for resolving the stereoisomers of this compound or its derivatives typically involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are often the first choice. ymc.co.jpnih.gov
The process involves a systematic evaluation of mobile phases (both normal-phase, like hexane/isopropanol, and reversed-phase, like water/acetonitrile), additives, and column temperature to achieve baseline separation. sigmaaldrich.comchromforum.org Once a suitable method is found, it must be validated for parameters such as specificity, linearity, accuracy, and precision to be used for quantitative analysis of enantiomeric excess (ee) or diastereomeric ratio (dr).
Table 3: Example of a Chiral HPLC Method Development Strategy
| Chiral Stationary Phase (CSP) | Mobile Phase System | Resolution (Rs) | Observations |
|---|---|---|---|
| Cellulose-based (e.g., Chiralcel OD-H) | Hexane:Isopropanol (90:10) | 1.2 | Partial separation, peak tailing observed. |
| Amylose-based (e.g., Chiralpak AD-H) | Hexane:Ethanol (B145695) (95:5) | 0.8 | Poor resolution. |
| Cellulose-based (e.g., Chiralcel OD-H) | Hexane:Isopropanol (95:5) | 1.8 | Good separation achieved. |
This is an interactive data table. You can sort and filter the data as needed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. In the context of this compound research, GC-MS is not typically used for basic identification but is crucial for identifying and quantifying trace impurities and byproducts from a synthesis. wiley-vch.de
Potential byproducts could include constitutional isomers, products from rearrangement reactions, or over-oxidation products like the corresponding aldehyde or carboxylic acid. The mass spectrum of each impurity provides a fingerprint that can be used for structural elucidation, often by comparison to spectral libraries or through detailed analysis of fragmentation pathways. nist.govresearchgate.netajmb.orgnih.gov
Table 4: Potential Byproducts in this compound Synthesis and Their GC-MS Signatures
| Potential Byproduct | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Potential Origin |
|---|---|---|---|
| Bicyclo[3.1.0]hexan-3-one | 110.15 | 110, 82, 67, 54 | Incomplete reduction of starting material. |
| Cyclohex-2-enylmethanol | 112.17 | 112, 94, 79 | Rearrangement product via cyclopropane ring opening. |
| Bicyclo[3.1.0]hexane-3-carbaldehyde | 124.18 | 124, 95, 67 | Over-oxidation of the primary alcohol. |
This is an interactive data table. You can sort and filter the data as needed.
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives or Intermediates
While spectroscopic and chromatographic methods can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the only unambiguous method for determining the absolute three-dimensional structure of a molecule. Since this compound is a liquid or low-melting solid, it is often necessary to prepare a crystalline derivative to facilitate this analysis.
Suitable derivatives include esters with a heavy atom (e.g., p-bromobenzoate) or amides formed with a chiral auxiliary. A single crystal of the derivative is subjected to X-ray diffraction, and the resulting diffraction pattern is used to solve the crystal structure. This analysis provides precise bond lengths, bond angles, and, crucially, the absolute configuration of each stereocenter. researchgate.netrsc.orgbeilstein-journals.org This definitive structural proof is the gold standard for validating stereoselective syntheses.
Table 5: Representative Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.541 |
| b (Å) | 9.872 |
| c (Å) | 19.335 |
| R-factor | 0.045 |
Note: Data is representative for a p-bromobenzoate derivative of a bicyclo[3.1.0]hexane system and serves as an illustrative example. This is an interactive data table. You can sort and filter the data as needed.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[3.1.0]hexan-3-one |
| Cyclohex-2-enylmethanol |
| Bicyclo[3.1.0]hexane-3-carbaldehyde |
| Bicyclo[3.1.0]hexan-2-ylmethanol |
Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Pathway Mapping
In the investigation of complex chemical transformations involving this compound, mass spectrometry (MS) stands out as a powerful analytical tool. Its high sensitivity and specificity enable the detection and identification of transient intermediates, byproducts, and final products, thereby offering deep insights into reaction mechanisms. The coupling of mass spectrometry with chromatographic techniques, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the separation and analysis of complex reaction mixtures, providing a dynamic view of the reaction progress. Advanced MS techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are indispensable for the unambiguous elucidation of reaction pathways and the characterization of novel molecular structures.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Stoichiometry
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of unknown compounds and for confirming the identity of reaction products with a high degree of confidence. mdpi.comresearchgate.net Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. mdpi.com This precision allows for the calculation of a unique elemental formula for a measured mass, as different combinations of atoms will have slightly different exact masses due to the mass defects of the constituent isotopes. researchgate.netcolorado.edu
In the context of this compound research, HRMS is employed to monitor reaction progress and confirm the stoichiometry of transformations. For example, in an oxidation reaction designed to convert this compound to its corresponding aldehyde, Bicyclo[3.1.0]hexane-3-carbaldehyde, HRMS can be used to track the disappearance of the starting material and the appearance of the product. By comparing the experimentally measured exact mass of the product with the theoretically calculated mass for the expected formula, researchers can unequivocally confirm the conversion.
The table below illustrates how HRMS data would be used to confirm the successful oxidation of this compound. The data shows a measured mass for the product that is within a very small error margin (typically <5 ppm) of the calculated mass for the aldehyde, confirming the loss of two hydrogen atoms. nih.gov
Table 1: HRMS Data for the Oxidation of this compound
| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₇H₁₂O | 113.0961 | 113.0964 | 2.65 |
This high level of mass accuracy is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for identifying unexpected byproducts, thereby providing a more complete picture of the reaction pathway. mdpi.commdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Reaction Mixtures
Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. nationalmaglab.org It involves multiple stages of mass analysis, typically where a specific precursor ion is selected, fragmented, and then the resulting product ions are analyzed. whitman.eduwhitman.eduslideshare.net This process provides a fragmentation pattern that serves as a structural fingerprint of the precursor ion. The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).
For this compound, MS/MS analysis is vital for confirming its structure and for identifying reaction intermediates that may be present in a complex mixture. The fragmentation pathways of cyclic alcohols are well-characterized and typically involve several key processes:
Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a product ion with a mass 18 Da lower than the precursor ion ([M+H-18]⁺). whitman.edulibretexts.org
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, this could involve the loss of the CH₂OH group.
Ring Cleavage: The strained bicyclic ring system can undergo characteristic cleavages, leading to specific fragment ions that provide information about the ring structure. whitman.eduslideshare.net For cyclic alcohols, a complex ring cleavage often results in a characteristic ion at m/z 57. whitman.edu
By analyzing the MS/MS spectrum of a suspected intermediate in a reaction mixture and comparing it to the fragmentation pattern of the known starting material, researchers can map the structural changes that have occurred. For instance, a shift in the precursor mass and a corresponding change in the fragment ions can indicate the addition of a functional group or a rearrangement of the bicyclic core.
The following table details the expected MS/MS fragmentation data for the protonated molecule of this compound.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound ([C₇H₁₃O]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 113.1 | 95.1 | H₂O (18.0 Da) | [C₇H₁₁]⁺, Bicyclic alkene cation from dehydration |
| 113.1 | 82.1 | CH₂OH (31.0 Da) | [C₆H₁₀]⁺, Bicyclo[3.1.0]hexyl cation from loss of the hydroxymethyl radical |
| 113.1 | 67.1 | C₂H₄O (46.0 Da) & H₂ | [C₅H₇]⁺, Cyclopentenyl cation from ring cleavage and rearrangement |
The combination of HRMS to determine elemental composition and MS/MS to probe molecular structure provides a comprehensive approach to reaction monitoring and mechanistic elucidation in the study of this compound and its derivatives.
Emerging Research Directions and Future Perspectives for Bicyclo 3.1.0 Hexan 3 Ylmethanol
Development of Innovative and Sustainable Synthetic Routes to Bicyclo[3.1.0]hexan-3-ylmethanol
The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For this compound, research is moving beyond traditional multi-step syntheses towards more innovative and sustainable approaches. A key strategy involves the intramolecular cyclopropanation of acyclic precursors. For instance, the use of a catalytic amount of a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can induce the cyclization of epoxy alkenes to form the bicyclo[3.1.0]hexane core. acs.org This method is highly diastereoselective and has been successfully applied to the synthesis of related bicyclo[3.1.0]hexanols. acs.org
Another promising avenue is the use of photoredox catalysis in (3+2) annulation reactions. rsc.orgrsc.org This approach allows for the convergent synthesis of highly substituted bicyclo[3.1.0]hexanes from readily available cyclopropenes and aminocyclopropanes. rsc.orgrsc.org The use of visible light and an organic or iridium-based photocatalyst offers a milder and more sustainable alternative to traditional methods that often require harsh reagents. rsc.orgrsc.org
Furthermore, the development of synthetic routes starting from abundant and renewable materials is a key aspect of sustainability. While not yet specifically demonstrated for this compound, the synthesis of related bicyclic systems from precursors like cyclohexane-1,4-dione highlights the potential for developing greener synthetic pathways. nih.govacs.org
| Synthetic Strategy | Key Features | Potential Advantages | Reference(s) |
| Catalytic Intramolecular Cyclopropanation | Use of catalytic LTMP with epoxy alkenes | High diastereoselectivity, potential for scalability | acs.org |
| Photoredox-Catalyzed (3+2) Annulation | Convergent synthesis from cyclopropenes and aminocyclopropanes | Mild reaction conditions, use of visible light | rsc.orgrsc.org |
| Base-Promoted Ring Contraction | Starting from cyclohexane-1,4-dione | Access from readily available starting materials | nih.govacs.org |
Exploration of Cascade and One-Pot Reactions for Enhanced Efficiency in this compound Synthesis
Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple transformations into a single operation. 20.210.105 The synthesis of the bicyclo[3.1.0]hexane skeleton is well-suited for such strategies. For example, a transition-metal-free radical oxidative intramolecular cyclization of gem-dihalo olefins has been developed for the efficient one-pot synthesis of dibromo-substituted bicyclo[3.1.0]hexanes. acs.org This method avoids the need for expensive and often toxic transition metal catalysts. acs.org
Another innovative approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes to afford chiral 3-azabicyclo[3.1.0]hexanes, demonstrating the power of cascade reactions to build molecular complexity rapidly. researchgate.net While these examples focus on derivatives, the principles can be adapted for the synthesis of this compound. The development of a one-pot reaction that forms the bicyclic system and installs the hydroxymethyl group in a single step would represent a significant advancement.
| Cascade/One-Pot Reaction Type | Starting Materials | Key Transformations | Reference(s) |
| Radical Oxidative Cyclization | gem-Dihalo olefins | Intramolecular 5-endo dig cyclization | acs.org |
| Pd-Catalyzed Asymmetric Cyclization | 1,6-enynes | 5-exo-trig cyclization, cyclopropanation, carbonylation | researchgate.net |
| Nucleophilic Cascade | Enones and triple bonds | Conjugate addition, cyclization | 20.210.105 |
Potential for this compound Derivatives in Advanced Materials and Nanoscience
The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane scaffold makes it an intriguing building block for advanced materials and nanoscience. While research in this area is still nascent, the unique conformational properties of this system offer potential for creating novel materials with tailored properties. For example, the incorporation of bicyclo[3.1.0]hexane derivatives into polymers could lead to materials with enhanced thermal stability and specific mechanical properties.
In nanoscience, the defined geometry of this compound derivatives could be exploited for the construction of self-assembling monolayers on surfaces or as ligands for stabilizing nanoparticles. The hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of these bicyclic units to other molecules or surfaces. The unique structure of related compounds like ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate has been noted for its potential in nanotechnology.
Integration of Machine Learning and Artificial Intelligence in Reaction Design for this compound
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. eurekalert.orgchemcopilot.com For a target molecule like this compound, AI tools can analyze vast databases of chemical reactions to identify the most efficient and sustainable synthetic pathways. chemcopilot.com
Untapped Reactivity Profiles and Novel Transformations of the Bicyclo[3.1.0]hexane System
The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system imparts unique reactivity that is yet to be fully explored. The acid-catalyzed addition of nucleophiles, such as methanol (B129727), to bicyclo[3.1.0]hexene-2 proceeds with rearrangement, indicating the formation of reactive intermediates. acs.org This inherent reactivity can be harnessed for novel chemical transformations.
For instance, the selective opening of the cyclopropane ring under specific conditions could provide access to functionalized cyclopentane (B165970) derivatives. Furthermore, skeletal transformations of related systems, such as the conversion of α-pyrone derivatives to spirobicyclo[3.1.0]hexane derivatives using dimethylsulfoxonium methylide, suggest that the bicyclo[3.1.0]hexane core itself can be a substrate for rearrangement reactions leading to even more complex molecular architectures. nih.gov Investigating the reactivity of this compound under various catalytic conditions (e.g., transition metal catalysis, photocatalysis) could uncover novel and synthetically useful transformations.
Challenges and Opportunities for Scalable and Industrial Production of Enantiopure this compound
The transition from a laboratory-scale synthesis to a large-scale industrial process presents significant challenges. For enantiopure this compound, these challenges include the cost and availability of starting materials, the use of hazardous reagents, and the efficiency of the synthetic route. A patent for the preparation of related bicyclo[3.1.0]hexane derivatives for use as mGluR agonists highlights the need for scalable processes for pharmaceutical applications. google.com
However, these challenges also create opportunities for innovation. The development of a practical and scalable synthesis for a related ketone, 1R,5S-bicyclo[3.1.0]hexan-2-one, on a multi-kilogram scale demonstrates that large-scale production of bicyclo[3.1.0]hexane systems is feasible. acs.org Key to this success was the development of a catalytic intramolecular cyclopropanation that minimized the use of expensive reagents. acs.org
Future efforts in this area will likely focus on developing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. The use of immobilized catalysts and enzymes could also contribute to more sustainable and cost-effective industrial production of enantiopure this compound and its derivatives.
Concluding Remarks
Synthesis of Key Scientific Advancements in Bicyclo[3.1.0]hexan-3-ylmethanol Research
The exploration of this compound and its parent bicyclo[3.1.0]hexane core has yielded significant advancements in synthetic chemistry and medicinal applications. The rigid, conformationally constrained structure of this bicyclic system has made it a valuable scaffold for designing biologically active molecules and complex synthetic intermediates. smolecule.com
Key progress has been made in the stereocontrolled synthesis of bicyclo[3.1.0]hexane derivatives. Methodologies such as intramolecular Simmons-Smith cyclopropanation, base-promoted ring contractions of epoxy ketones, and various metal-catalyzed cyclizations have enabled access to these structures with high diastereoselectivity. researchgate.net Notably, gold-catalyzed cyclization/hydroboration of 1,6-enynes has provided a facile, atom-economical route to bicyclo[3.1.0]hexane boranes, which are stable and versatile intermediates for further transformations. acs.org Furthermore, a convergent (3+2) annulation of cyclopropenes with aminocyclopropanes, mediated by photoredox catalysis, has been developed to construct highly substituted bicyclo[3.1.0]hexanes with multiple contiguous stereocenters. nih.govrsc.org These synthetic innovations have been crucial in preparing enantiomerically pure forms of these compounds for pharmacological evaluation.
In medicinal chemistry, the bicyclo[3.1.0]hexane framework is recognized as a key structural motif in numerous natural products and synthetic compounds with significant biological activities. nih.gov Derivatives have been investigated as conformationally restricted analogues of nucleosides and amino acids. For instance, the introduction of the bicyclo[3.1.0]hexane scaffold as a sugar substitute in nucleosides has led to potent and selective adenosine (B11128) A3 receptor agonists, which are promising targets for treating inflammation and cancer. nih.govmdpi.com Similarly, the compound LY354740, an aminobicyclo[3.1.0]hexane dicarboxylic acid, was designed as a potent and selective group 2 metabotropic glutamate (B1630785) receptor agonist with potential anticonvulsant and anxiolytic properties. acs.org
Outlook on the Enduring Significance and Versatility of this compound in Modern Organic Synthesis
The bicyclo[3.1.0]hexane skeleton, as exemplified by this compound, continues to be of high importance in modern organic synthesis. Its value stems from the unique three-dimensional structure that imparts conformational rigidity, a desirable trait for designing molecules with specific biological targets. smolecule.com The development of diverse and efficient synthetic routes allows chemists to access a wide range of functionalized derivatives, making it a versatile building block. researchgate.netacs.orgnih.gov
The future utility of this scaffold in synthesis is linked to the ongoing development of catalytic methods that allow for even greater control over stereochemistry, including the construction of challenging all-carbon quaternary centers. nih.govd-nb.info The ability to use these bicyclic systems as chiral building blocks is particularly significant. d-nb.info Their unique reactivity, which can involve fragmentation and rearrangement, opens up pathways to other complex molecular architectures.
Furthermore, the functional group tolerance of modern synthetic methods means that bicyclo[3.1.0]hexane derivatives can be incorporated into a wide array of target molecules. researchgate.net As synthetic strategies become more sophisticated and eco-friendly—for instance, through the use of photochemistry or electrochemistry—the accessibility and application of these scaffolds are expected to broaden. bohrium.com
Future Trajectories and Interdisciplinary Potential of Research on the Bicyclo[3.1.0]hexane Core
The research trajectory for the bicyclo[3.1.0]hexane core is poised for significant interdisciplinary expansion. While its roots are firmly in organic synthesis, its future impact will likely be felt across medicinal chemistry, materials science, and chemical biology.
In medicinal chemistry , the focus will continue on designing novel therapeutics. The proven success of bicyclo[3.1.0]hexane-based compounds as receptor agonists and enzyme inhibitors will drive further exploration into their potential for treating a wider range of diseases, including cancer, neurological disorders, and viral infections. nih.govacs.orgmdpi.comnih.gov The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be a key area of research.
In materials science , the rigid bicyclic framework offers potential for creating novel polymers and organic semiconductors. beilstein-journals.org The defined spatial arrangement of substituents on the bicyclo[3.1.0]hexane core could be exploited to control the assembly and electronic properties of new materials.
In chemical biology , bicyclo[3.1.0]hexane scaffolds can be used to create chemical probes to study biological processes. Their conformational rigidity allows for the precise positioning of functional groups to interact with biological targets, helping to elucidate protein function and signaling pathways. nih.gov The synthesis of fluorinated analogues is also becoming increasingly important for creating probes for imaging studies and for enhancing metabolic stability in drug candidates. nih.gov The continued development of asymmetric and catalytic syntheses will be crucial for realizing the full potential of this versatile structural motif across these diverse scientific fields. d-nb.infobohrium.com
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for bicyclo[3.1.0]hexane derivatives, including bicyclo[3.1.0]hexan-3-ylmethanol?
- Methodological Answer : Key approaches include:
- (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes to form bicyclo[3.1.0]hexanes via stereocontrolled cycloaddition .
- Cobalt-Catalyzed C(sp³)-H Activation : Enables synthesis via triple C-H activation of pivalamide derivatives, yielding bicyclo[3.1.0]hexanes .
- Photochemical Cyclization : Pyridinium cation cyclization followed by cyclopropanation generates functionalized bicyclo[3.1.0]hexane scaffolds .
Q. How is the boat-like conformation of bicyclo[3.1.0]hexane derivatives validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : Lanthanide-induced shift studies confirm boat-like conformations in thujyl alcohols and related derivatives .
- X-ray Crystallography : Resolves spatial arrangements of substituents, as seen in antiviral spirooliganones with bicyclo[3.1.0]hexane moieties .
Advanced Research Questions
Q. How can stereochemical challenges in functionalizing bicyclo[3.1.0]hexanes be addressed?
- Methodological Answer :
- Cross Metathesis : Introduces substituents at the cyclopropane tip while preserving stereochemistry, though electron-withdrawing groups may favor [3 + 2] cycloaddition side reactions .
- Carbene-Mediated Cyclopropanation : Enables diastereoselective synthesis of carbocyclic nucleosides via diazo intermediates .
- Case Study : Enantiomerically pure (S)-methanocarba nucleosides were synthesized using functional group transformations on sensitive bicyclo[3.1.0]hexane systems .
Q. What strategies resolve contradictions between NMR and IR data in conformational analysis?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detects conformational exchange in solution, resolving discrepancies between static IR and averaged NMR data .
- DFT Calculations : Predict energy barriers for conformational interconversion, aligning experimental observations with theoretical models .
Q. How are bicyclo[3.1.0]hexane derivatives optimized for biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modifications at C-3 (e.g., hydroxymethyl groups) enhance neuraminidase inhibition, as seen in constrained sialic acid analogues .
- Spiro-Functionalization : Antiviral spirooliganones with bicyclo[3.1.0]hexane moieties show activity dependent on substituent orientation at the spirocarbon .
- Application : LY2812223, derived from bicyclo[3.1.0]hexane, acts as an mGlu2-preferring agonist via triazole sulfanyl modifications .
Q. What role do bicyclo[3.1.0]hexane derivatives play in materials science?
- Methodological Answer :
- Liquid Crystal Design : Exo,exo-disubstituted derivatives (e.g., trifluorophenyl esters) exhibit mesomorphic behavior due to rigid bicyclic cores and polar substituents .
- Structure-Property Relationships : Alkyl chain length and fluorination patterns modulate phase transitions, as demonstrated in exo,exo-6-n-heptyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
